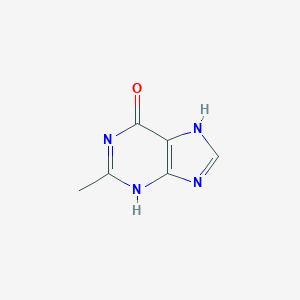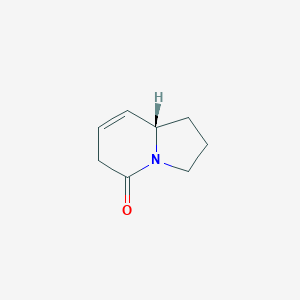
(8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one, also known as THI, is a heterocyclic organic compound that belongs to the indolizidine alkaloid family. THI is synthesized from the reaction of 2-acetylcyclohexanone and ethylamine, followed by cyclization and reduction. THI has been the focus of scientific research due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one is not fully understood, but it is believed to involve the modulation of various biological pathways, such as the inhibition of enzymes and receptors. (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one derivatives have been shown to interact with several targets, such as tubulin, cholinesterase, and adenosine receptors, which are involved in various physiological processes.
Efectos Bioquímicos Y Fisiológicos
(8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one and its derivatives have been shown to exhibit a range of biochemical and physiological effects, depending on their chemical structure and target. For example, (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one derivatives have been reported to inhibit cancer cell growth, induce apoptosis, and inhibit acetylcholinesterase activity. (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one has also been shown to have antifungal and antibacterial activity, as well as insecticidal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one and its derivatives have several advantages for lab experiments, such as their relatively simple synthesis, diverse chemical structure, and potential biological activity. However, (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one and its derivatives also have some limitations, such as their potential toxicity, low solubility, and limited selectivity for specific targets.
Direcciones Futuras
There are several future directions for the research on (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one and its derivatives, including the development of new synthetic methods, the exploration of new biological targets, and the optimization of their pharmacological properties. (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one derivatives could also be used as building blocks for the synthesis of more complex molecules, such as natural products and polymers. Additionally, the potential applications of (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one and its derivatives in agriculture and material science could be further explored.
Métodos De Síntesis
The synthesis of (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one involves several steps, starting with the reaction of 2-acetylcyclohexanone and ethylamine in the presence of a catalyst, such as sodium ethoxide. This reaction results in the formation of an intermediate, which undergoes cyclization and reduction to yield (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one. The yield and purity of (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and solvent.
Aplicaciones Científicas De Investigación
(8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one has been extensively studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one derivatives have been synthesized and evaluated for their activity against various diseases, such as cancer, Alzheimer's disease, and infectious diseases. (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one has also been investigated for its potential use as a pesticide, due to its insecticidal properties.
Propiedades
Número CAS |
198218-82-5 |
|---|---|
Nombre del producto |
(8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one |
Fórmula molecular |
C8H11NO |
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
(8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one |
InChI |
InChI=1S/C8H11NO/c10-8-5-1-3-7-4-2-6-9(7)8/h1,3,7H,2,4-6H2/t7-/m1/s1 |
Clave InChI |
NNWVEQDIVHXNQK-SSDOTTSWSA-N |
SMILES isomérico |
C1C[C@H]2C=CCC(=O)N2C1 |
SMILES |
C1CC2C=CCC(=O)N2C1 |
SMILES canónico |
C1CC2C=CCC(=O)N2C1 |
Sinónimos |
5(1H)-Indolizinone,2,3,6,8a-tetrahydro-,(8aS)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



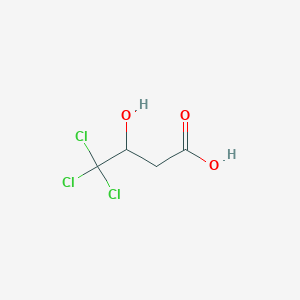
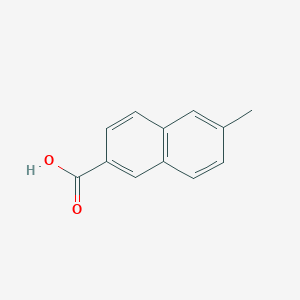
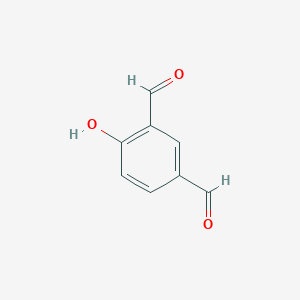
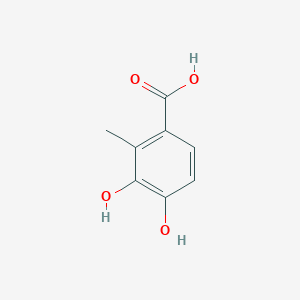
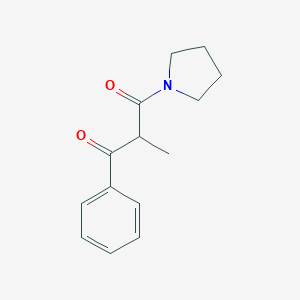
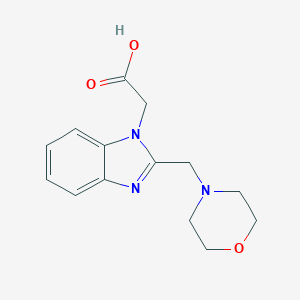
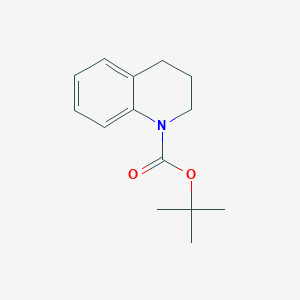
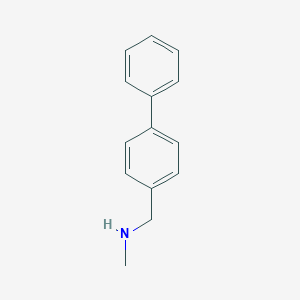
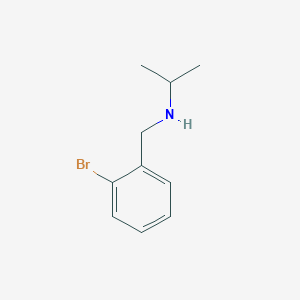
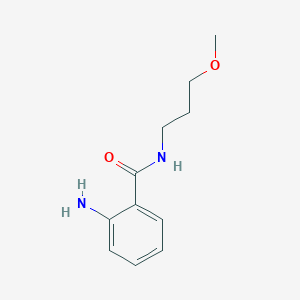
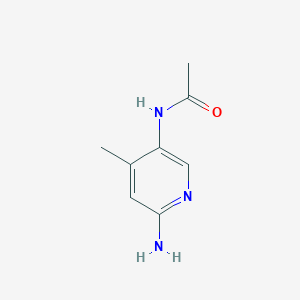
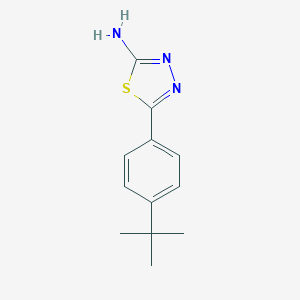
![4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide](/img/structure/B183895.png)
